molecular formula C15H19N3OS B6444044 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2549000-04-4

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B6444044
CAS RN: 2549000-04-4
M. Wt: 289.4 g/mol
InChI Key: BOLJSKFLBGJLKR-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in the development of new drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions .


Molecular Structure Analysis

Benzothiazole derivatives have a bicyclic structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular structure can be influenced by the substituents at different positions on the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the substituents present on the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including “1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Green Chemistry

Benzothiazoles play an important role in the field of green chemistry . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals .

Optical Materials

Benzothiazole compounds have been used as optical materials . Their unique optical properties make them suitable for use in various optical devices .

Fibroblast Growth Factor Antagonists

Some benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . These compounds could have potential applications in the treatment of diseases related to fibroblast growth factor .

Autotaxin Inhibitors

Benzothiazole compounds have been investigated as potential autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer .

Anti-Cancer Activity

Benzothiazoles have been associated with diverse biological activities including anti-cancer . They have shown promising results in inhibiting the growth of various types of cancer cells .

Anti-Inflammatory Activity

Benzothiazoles have been investigated for their anti-inflammatory activities . They could potentially be used in the treatment of various inflammatory diseases .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to be non-toxic to human cells .

Future Directions

The future research directions for benzothiazole derivatives could involve further exploration of their biological activities and the development of new drugs based on these compounds .

properties

IUPAC Name

1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-10-4-3-5-12-13(10)17-15(20-12)18-8-6-11(7-9-18)14(16)19/h3-5,11H,2,6-9H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLJSKFLBGJLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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